(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
Brand Name: Vulcanchem
CAS No.: 2177264-44-5
VCID: VC4156999
InChI: InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
SMILES: C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62

(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl

CAS No.: 2177264-44-5

Cat. No.: VC4156999

Molecular Formula: C9H9ClF3NO2

Molecular Weight: 255.62

* For research use only. Not for human or veterinary use.

(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl - 2177264-44-5

Specification

CAS No. 2177264-44-5
Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62
IUPAC Name (3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Standard InChI InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
Standard InChI Key WUEBXMXPGDPVIY-OGFXRTJISA-N
SMILES C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl

Introduction

(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a complex organic compound with significant interest in chemical and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a dihydrobenzofuran ring, along with an amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Synonyms and Identifiers

IdentifierValue
PubChem CID96081754
CAS Number1228550-57-9 (free base), 2177264-44-5 (hydrochloride)
SMILESC1C@HN

Synthesis and Preparation

The synthesis of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves multiple steps:

  • Ring Formation: The dihydrobenzofuran ring is formed through cyclization reactions.

  • Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

  • Amination: Addition of the amine group.

  • Salt Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Biological Activity

While specific biological activities of (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride are not extensively documented, compounds with similar structures have shown potential in drug development due to their ability to interact with biological targets.

Pharmaceutical Applications

This compound is primarily used in research settings for its potential in synthesizing more complex pharmaceutical compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Handling and Safety

  • Solubility: The hydrochloride form is more soluble in water compared to the free base.

  • Storage: Should be stored in a cool, dry place away from light.

  • Handling: Gloves and protective eyewear should be worn when handling this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator